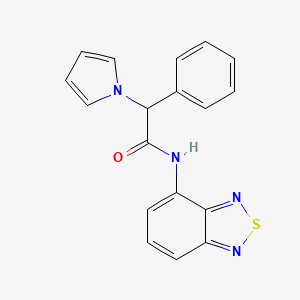

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c23-18(19-14-9-6-10-15-16(14)21-24-20-15)17(22-11-4-5-12-22)13-7-2-1-3-8-13/h1-12,17H,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHICXQGLXKWLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC3=NSN=C32)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions One common method includes the initial formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reactionThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have identified N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide as a lead molecule with selective cytotoxicity towards the MCF-7 breast cancer cell line. The compound acts as an aryl hydrocarbon receptor (AhR) ligand, suggesting its potential role in cancer therapy by modulating signaling pathways associated with tumor growth and progression.

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity in animal models of epilepsy. Studies indicate that derivatives of this compound exhibit significant activity in maximal electroshock (MES) tests and show promise as new antiepileptic drugs (AEDs). The structure–activity relationship (SAR) studies emphasize the importance of specific molecular fragments in enhancing anticonvulsant efficacy .

Materials Science Applications

The unique electronic properties of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide make it a candidate for applications in materials science, particularly in the development of organic semiconductors and photonic devices. Its ability to participate in π-stacking interactions enhances its potential use in electronic applications where charge transport is critical.

Case Study: Anticancer Activity

A study demonstrated that N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibited selective cytotoxic effects on MCF-7 cells while sparing normal cells. This selectivity indicates its potential as a targeted cancer therapeutic agent.

Case Study: Anticonvulsant Activity

In pharmacological studies involving various derivatives of the compound, one derivative showed a protective index superior to existing AEDs like phenytoin and valproic acid in MES tests. This suggests that modifications to the core structure can lead to enhanced therapeutic profiles for epilepsy treatment .

Tables

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer therapies | Selective cytotoxicity towards MCF-7 cells |

| Antiepileptic drugs | Significant activity in MES tests | |

| Materials Science | Organic semiconductors | Enhanced charge transport properties |

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural Comparison of Benzothiadiazole/Benzothiazole Acetamide Derivatives

Key Research Findings and Insights

Synthetic Flexibility: The target compound shares synthetic pathways with benzothiazole derivatives (e.g., chloroacetyl chloride-mediated coupling with azoles) . However, its pyrrole substituent may require specialized conditions for regioselective functionalization. Crystallographic studies on analogs (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)acetamide) reveal minor bond-length variations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in analogs), which could influence molecular packing or stability .

Bioactivity Trends :

- Triazole vs. Pyrrole Substituents : Triazole-containing analogs (e.g., 5a–m) exhibit broad-spectrum enzyme inhibition, whereas pyrrole moieties (as in BG01197) may favor π-π stacking interactions with aromatic residues in targets like MAO-B or BChE .

- Benzothiadiazole vs. Benzothiazole Cores : Benzothiadiazole’s electron-deficient nature may enhance binding to redox-active enzymes compared to benzothiazole derivatives .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

Synthesis

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate acetamides and phenyl groups. The process is characterized by:

- Reagents : Utilization of benzothiadiazole as a core structure.

- Reaction Conditions : Standard conditions often include the use of solvents like DMF or DMSO under reflux.

- Yield : The compound can be synthesized with moderate to high yields depending on the reaction conditions.

Anticancer Properties

Recent studies have indicated that N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibits notable anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 1.68 | Tubulin polymerization inhibition |

| MCF7 | 2.36 | Induction of apoptosis |

| HEPG2 | 0.95 | Cell cycle arrest in G2/M phase |

The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell mitosis. This has been supported by fluorescence-based assays that show significant inhibition rates comparable to standard chemotherapeutics like nocodazole .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Testing against common bacterial strains has shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 25 |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological efficacy of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide:

-

Study on Anticancer Activity :

- Conducted on A549 lung cancer cells.

- Results indicated an IC50 value of 1.68 µM, leading to significant cell death through apoptosis pathways.

-

Antimicrobial Evaluation :

- Investigated against a panel of bacterial pathogens.

- Demonstrated promising MIC values that warrant further exploration into its potential as an antibiotic agent.

Q & A

Q. What analytical techniques characterize its degradation under physiological conditions?

- Stability Studies :

- HPLC-MS : Monitor hydrolysis of the acetamide group in simulated gastric fluid (pH 1.2) over 24 hours .

- LC-QTOF : Identify degradation products (e.g., free benzothiadiazole) via high-resolution mass shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.